Didemethylcitalopram

描述

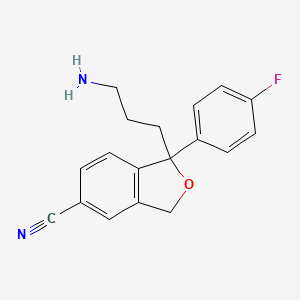

Structure

3D Structure

属性

IUPAC Name |

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978083 | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-69-5 | |

| Record name | Didesmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Formation of Didemethylcitalopram

N-Demethylation Cascade of Citalopram (B1669093) to Didemethylcitalopram

The metabolic journey from citalopram to this compound involves a two-step enzymatic process known as N-demethylation. pharmgkb.orgdrugbank.comfda.govheftpathology.come-lactancia.org This process systematically removes methyl groups from the nitrogen atom of the citalopram molecule.

Primary Demethylation of Citalopram to Desmethylcitalopram (B1219260)

The initial step in this metabolic pathway is the conversion of citalopram to its first major metabolite, desmethylcitalopram. pharmgkb.orgdrugbank.comfda.govheftpathology.come-lactancia.org This reaction is catalyzed by several isoforms of the cytochrome P450 enzyme system. pharmgkb.orgnih.govcapes.gov.br

The primary drivers of the first N-demethylation of citalopram are the CYP2C19 and CYP3A4 isoenzymes. pharmgkb.orgfda.govcapes.gov.brnih.gov In vitro studies using human liver microsomes have confirmed that both CYP2C19 and CYP3A4 are the main enzymes responsible for this metabolic step. fda.gov Research indicates that at therapeutic concentrations of citalopram, CYP3A4 may be responsible for 40-50% of the formation of desmethylcitalopram. capes.gov.brnih.gov The contribution of CYP2C19 appears to increase as the concentration of citalopram rises. capes.gov.brnih.gov The significant role of CYP2C19 is further highlighted by studies showing that individuals with genetic variations leading to poor CYP2C19 metabolism have a reduced clearance of citalopram. pharmgkb.orgresearchgate.netnih.gov

While CYP2C19 and CYP3A4 are the principal enzymes, CYP2D6 also contributes to the primary demethylation of citalopram, albeit to a lesser extent. capes.gov.brnih.gov In vitro studies have demonstrated the involvement of CYP2D6 in this process. nih.gov However, its contribution is considered minor compared to the other two isoenzymes, and it tends to decrease as the drug concentration increases. capes.gov.brnih.govpharmgkb.org

Secondary Demethylation of Desmethylcitalopram to this compound

Following its formation, desmethylcitalopram undergoes a second demethylation step to form this compound. pharmgkb.orgdrugbank.comfda.govcapes.gov.brnih.gov This is the final step in the N-demethylation cascade of citalopram.

The conversion of desmethylcitalopram to this compound is exclusively mediated by the CYP2D6 isoenzyme. capes.gov.brnih.govnih.gov This finding has been consistently supported by various in vitro and in vivo studies. pharmgkb.orgnih.govnih.govnih.gov This exclusive reliance on CYP2D6 for the second demethylation step makes the formation of this compound highly dependent on the activity of this specific enzyme. capes.gov.brnih.gov

Contributions of Other Enzyme Systems to this compound-Related Metabolites

Beyond the primary N-demethylation pathway, other enzymatic processes contribute to the broader metabolism of citalopram and its derivatives. Citalopram can also be metabolized to citalopram N-oxide, a reaction that is also exclusively formed by CYP2D6. drugbank.comcapes.gov.brnih.gov Furthermore, another metabolic route involves deamination to form a propionic acid derivative. drugbank.comfda.gov However, studies have shown that none of the major CYP enzymes (CYP2C19, CYP3A4, and CYP2D6) are responsible for this deamination process. capes.gov.brnih.gov Instead, it is likely mediated by monoamine oxidase (MAO) enzymes A and B, as well as aldehyde oxidase. drugbank.com

| Metabolite | Precursor | Key Enzyme(s) |

| Desmethylcitalopram | Citalopram | CYP2C19, CYP3A4 (major); CYP2D6 (minor) |

| This compound | Desmethylcitalopram | CYP2D6 (exclusive) |

| Citalopram N-oxide | Citalopram | CYP2D6 (exclusive) |

| Citalopram Propionic Acid | Citalopram | Monoamine Oxidase A/B, Aldehyde Oxidase |

Role of Monoamine Oxidases (MAO-A and MAO-B) in Deamination Pathways

Beyond demethylation, this compound, along with its precursors citalopram and demethylcitalopram, can undergo oxidative deamination. This process is catalyzed by monoamine oxidases (MAO), specifically MAO-A and MAO-B. drugbank.comhmdb.capharmaceutical-journal.com These enzymes are responsible for converting this compound into citalopram aldehyde. hmdb.ca This reaction is a crucial step in the further breakdown of the molecule, ultimately leading to the formation of a propionic acid derivative. nih.govdrugbank.com MAOs are flavin-containing enzymes located on the outer membrane of mitochondria and play a vital role in the metabolism of various monoamines. nih.govwikipedia.org The deamination reaction they catalyze involves the removal of an amine group, producing an aldehyde, ammonia, and hydrogen peroxide as byproducts. pharmaceutical-journal.comnih.gov

Potential Involvement of Aldehyde Oxidase

Following the MAO-catalyzed deamination of this compound to its corresponding aldehyde, another enzyme, aldehyde oxidase (AO), is thought to play a role. nih.govdrugbank.com Aldehyde oxidase, a cytosolic enzyme abundant in the liver, is involved in the metabolism of a wide array of aldehydes. tandfonline.comresearchgate.net In the metabolic pathway of citalopram, AO is likely responsible for the oxidation of the citalopram aldehyde intermediate into the final citalopram propionic acid derivative. drugbank.comtandfonline.comgenome.jp

Stereoselective Aspects of this compound Formation

Citalopram is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: S-citalopram and R-citalopram. nih.govmdpi.com This chirality significantly influences its metabolism, including the formation of this compound.

Enantiomeric Preferences in Demethylation Steps

The enzymes responsible for the demethylation of citalopram exhibit a preference for one enantiomer over the other. In the initial step of demethylation to demethylcitalopram, studies have shown that the enzymes involved, particularly CYP2C19, CYP3A4, and CYP2D6, preferentially metabolize the S-enantiomer of citalopram. nih.govkarger.com However, the subsequent demethylation of demethylcitalopram to this compound shows a contrasting stereoselectivity. The metabolism of demethylcitalopram to this compound is faster for the R-enantiomer than the S-enantiomer. diva-portal.org

The deamination of this compound by MAO enzymes also demonstrates stereoselectivity. MAO-B, in particular, preferentially metabolizes the S-enantiomer of this compound to form S-citalopram propionate. researchgate.net

Tissue and Cellular Localization of this compound Metabolism

The primary site for the metabolism of citalopram and the formation of this compound is the liver, where cytochrome P450 enzymes are highly concentrated. wikipedia.orgfda.gov Following oral administration, citalopram is well-absorbed and distributed throughout the body, with high concentrations found in the liver, lungs, and brain. ontosight.ai

The enzymes involved in the subsequent deamination and oxidation steps are also found in various tissues. Monoamine oxidases are located in the outer mitochondrial membrane of most cell types. wikipedia.org Aldehyde oxidase is predominantly found in the liver but is also active in other tissues. tandfonline.com Studies have also indicated that citalopram can affect metabolism in adipose tissue. nih.gov The distribution of these enzymes throughout the body contributes to the systemic clearance of citalopram and its metabolites.

Pharmacological and Biochemical Characterization of Didemethylcitalopram

Serotonin (B10506) Transporter (SERT) Interaction and Reuptake Inhibition Profile

In vitro studies are crucial for characterizing the potency and selectivity of compounds like didemethylcitalopram at the serotonin transporter (SERT). These studies have demonstrated that this compound is a potent inhibitor of serotonin reuptake. fda.gov While it is a significant metabolite, its potency is less than that of citalopram (B1669093) and another metabolite, desmethylcitalopram (B1219260). hpra.ie

Research indicates that this compound, along with desmethylcitalopram and citalopram-N-oxide, are selective serotonin reuptake inhibitors, though they are weaker than the parent compound. hpra.ie Despite its reduced potency, this compound still retains considerable activity as an SSRI. researchgate.net The selectivity of this compound for SERT over other monoamine transporters, such as those for norepinephrine (B1679862) and dopamine (B1211576), is a key characteristic, although specific selectivity ratios are not extensively detailed in the provided search results.

When comparing the serotonin reuptake inhibition profiles, a clear hierarchy of potency emerges among citalopram and its metabolites. In vitro studies have established that citalopram is the most potent inhibitor of the three. fda.gov

Specifically, citalopram is at least eight times more potent than its metabolites, desmethylcitalopram (DCT) and this compound (DDCT), in inhibiting serotonin reuptake. fda.gov This suggests that the metabolites are not likely to contribute significantly to the primary antidepressant actions of citalopram. fda.gov The plasma concentrations of DCT and DDCT at steady state are about one-half and one-tenth, respectively, of the parent drug's concentration. fda.gov

While both desmethylcitalopram and this compound are active as SSRIs, they are less potent than citalopram. hpra.iewikipedia.org Studies evaluating the metabolites of various antidepressants found that desmethylcitalopram inhibits serotonin uptake in wild-type mouse serotonin transporters (mSERT) with a potency similar to its parent compound. nih.gov Although this compound's specific potency in this direct comparison is not explicitly stated, it is consistently characterized as being weaker than both citalopram and desmethylcitalopram. hpra.ie

Comparative Potency of Citalopram and its Metabolites

| Compound | Potency in SERT Inhibition |

|---|---|

| Citalopram | Most Potent |

| Desmethylcitalopram | Less potent than citalopram |

| This compound | Less potent than citalopram and desmethylcitalopram |

Receptor Binding Affinity Profiling of this compound

Citalopram and its metabolites, including this compound, exhibit a high degree of selectivity for the serotonin transporter. drugbank.com Citalopram itself has very low or no affinity for various other neurotransmitter receptors, including 5-HT1A, 5-HT2A, dopamine D1 and D2, α1-, α2-, and β-adrenergic, histamine (B1213489) H1, GABA, muscarinic cholinergic, and benzodiazepine (B76468) receptors. hpra.iedrugbank.com This high selectivity is a defining feature of citalopram and contributes to its favorable side-effect profile compared to older antidepressants.

While specific binding data for this compound across a wide panel of receptors is not as extensively documented as for the parent compound, it is generally understood to follow a similar profile of high selectivity for SERT with minimal affinity for other receptors. hpra.ie The main metabolites of citalopram are considered selective serotonin uptake inhibitors. hpra.ie There is evidence that some dopaminergic drugs can interact with α2-adrenergic receptors, and that dopamine itself can bind to these receptors, highlighting the potential for cross-reactivity between these systems. nih.gov However, for citalopram and its metabolites, the affinity for these other receptors is very low. hpra.iedrugbank.com

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for various receptors. nih.govgiffordbioscience.com These assays are relatively simple yet powerful for studying the interaction between a drug and its target. nih.gov

The basic principle involves incubating a preparation of the target receptor with a radiolabeled ligand (a molecule that binds to the receptor). sci-hub.se The amount of radioactivity bound to the receptor is then measured to quantify the interaction. sci-hub.se There are several types of radioligand binding assays:

Saturation assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). researchgate.net

Competition assays: These are used to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to displace a known radioligand. giffordbioscience.comresearchgate.net The results are often expressed as an IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the inhibition constant (Ki). giffordbioscience.com

Kinetic assays: These measure the rates of association and dissociation of a radioligand with its receptor. giffordbioscience.com

These studies are typically performed using membrane preparations from tissues or cultured cells that express the receptor of interest. nih.govspringernature.com The separation of the receptor-bound radioligand from the unbound radioligand is a critical step and is often achieved through filtration or scintillation proximity assays. giffordbioscience.com

Enzymatic Inhibition or Induction Properties of this compound

The interaction of a drug and its metabolites with metabolic enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its pharmacological profile as it can lead to drug-drug interactions.

This compound is a metabolite of citalopram, and its formation is mediated by the CYP450 enzyme system. ontosight.ai Specifically, citalopram is first N-demethylated to desmethylcitalopram by CYP2C19 and CYP3A4. nih.gov Desmethylcitalopram is then further metabolized to this compound by CYP2D6. nih.govnih.gov

In terms of its own effects on CYP enzymes, one study found that this compound competitively inhibited CYP2C19, the enzyme responsible for the metabolism of S-mephenytoin. researchgate.net The mean Ki value for this compound was 7.7 microM, which was more potent than for citalopram (Ki = 87.3 microM) and desmethylcitalopram (Ki = 55.8 microM). researchgate.net This suggests that this compound has a greater potential to inhibit CYP2C19 compared to its precursors. researchgate.net

CYP450 Interactions of Citalopram Metabolites

| Compound | Metabolizing Enzymes | Inhibitory Potential (Ki for CYP2C19) |

|---|---|---|

| Citalopram | CYP2C19, CYP3A4 | 87.3 µM |

| Desmethylcitalopram | CYP2D6 | 55.8 µM |

| This compound | - | 7.7 µM |

Potential Effects on Cytochrome P450 Isoenzymes

This compound exhibits notable interactions with the cytochrome P450 (CYP) enzyme system, a critical family of enzymes responsible for the metabolism of a vast number of drugs. pharmacologyeducation.orgmsdmanuals.com Research indicates that while citalopram itself is a relatively weak inhibitor of certain CYP isoenzymes, its metabolites can possess different inhibitory profiles. fda.govacnp.org

Specifically, this compound has been identified as a more potent inhibitor of CYP2C19 than citalopram. acnp.org In comparative in-vitro studies, the inhibitory strength of this compound against CYP2C19 was found to be in a similar range to other selective serotonin reuptake inhibitors (SSRIs), which contrasts with the weaker effect of the parent citalopram. acnp.org The primary isoenzyme responsible for the formation of this compound from its precursor, demethylcitalopram, is CYP2D6. nih.govpharmgkb.orgnih.gov Studies using human liver microsomes have confirmed that CYP2D6 exclusively mediates this second N-demethylation step. nih.govpharmgkb.org While the parent drug, citalopram, is considered a weak inhibitor of CYP2D6, its primary metabolite, demethylcitalopram, is a more potent inhibitor of this enzyme. fda.govnih.gov

The table below summarizes the key CYP450 isoenzyme interactions involving this compound.

| Enzyme | Role in Relation to this compound | Finding |

| CYP2D6 | Formation | Exclusively mediates the N-demethylation of demethylcitalopram to form this compound. nih.govpharmgkb.org |

| CYP2C19 | Inhibition | This compound is an inhibitor of this isoenzyme, with a potency comparable to other SSRIs and greater than that of citalopram. acnp.org |

This table is based on available research findings and focuses on the direct interactions of this compound with CYP enzymes.

Analytical Methodologies for Didemethylcitalopram Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are the cornerstone for the analysis of citalopram (B1669093) and its metabolites due to their superior separation capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of citalopram and its metabolites, particularly in forensic toxicology and post-mortem investigations. GC-MS typically requires derivatization of the analytes to enhance their volatility and thermal stability for GC separation. Various derivatization agents, such as BSTFA-1% TMCS, have been employed mdpi.com. GC-MS methods have reported LOQs in the range of 0.2-5 ng/mL and even lower for specific matrices like urine (27–49 ng/L) mdpi.com. While GC-MS offers good selectivity and sensitivity, the requirement for derivatization can add complexity and time to the sample preparation process compared to some LC-MS/MS approaches.

Table 4: Representative GC-MS Method Parameters for Citalopram Metabolites

| Technique | Column Type | Carrier Gas | LOQ (ng/mL) (Didemethylcitalopram) |

| GC-MS | Rtx-1MS | Helium | 0.330–0.608 mdpi.com |

| GC-MS | DB-5MS | Helium | 0.2–5 mdpi.com |

| GC-MS | HP-5MS | Helium | 27–49 (urine), 108–191 (plasma) mdpi.com |

Electrophoretic Methods

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of citalopram and its metabolites, particularly for chiral separations. CE separates analytes based on their charge, size, and hydrophobicity in an electric field. For the enantioselective separation of citalopram and its metabolites, including DDCIT, CE methods often employ chiral selectors such as cyclodextrins (e.g., β-cyclodextrin sulfate (B86663), CM-gamma-CD) or polymers (e.g., hydroxypropylmethylcellulose) within the background electrolyte nih.govresearchgate.net. These methods typically operate at high voltages (e.g., -20 kV or 28 kV) and utilize UV detection, often at wavelengths around 205 nm or 239 nm nih.govresearchgate.net. CE offers advantages such as minimal sample and buffer consumption and rapid analysis times, making it a valuable tool for both chiral and achiral analysis of DDCIT.

Table 5: Representative Capillary Electrophoresis (CE) Method Parameters for Citalopram Metabolites

| Technique | Capillary Type | Buffer Composition | Voltage (kV) | Detection Wavelength (nm) | Separation Type | Chiral Selector |

| CE | Fused-silica | 35 mM Phosphate (B84403), pH 2.5 + CM-gamma-CD + HPMC | -20 | 205 | Chiral | CM-gamma-CD, HPMC nih.gov |

| CE | Fused-silica | 10 mM Borate, pH 8.5 + 10% Methanol | 28 | UV 239 | Achiral | N/A researchgate.net |

| CE | Fused-silica | 35 mM Phosphate, pH 2.5 + 1% β-CD sulfate + 0.05% β-CD | -20 | Not specified | Chiral | β-CD sulfate, β-CD researchgate.net |

Capillary Electrophoresis for Compound Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioselective separation of citalopram and its metabolites, including this compound. CE offers high separation efficiency, rapid analysis times, and requires minimal sample volumes and reagents. Studies have demonstrated the successful separation of citalopram and its demethylated metabolites, such as demethylcitalopram and this compound, using CE with cyclodextrin (B1172386) derivatives as chiral selectors researchgate.netnih.govresearchgate.netnih.govresearchgate.net. For instance, a method employing sulfated beta-cyclodextrin (B164692) (S-β-CD) as a chiral selector in a phosphate buffer at pH 2.5, combined with acetonitrile, achieved baseline enantioseparation of citalopram and its metabolites within six minutes researchgate.net. Another approach utilized carboxymethyl-gamma-cyclodextrin (CM-γ-CD) in conjunction with hydroxypropylmethylcellulose (B13716658) (HPMC) for the chiral screening of citalopram, demethylcitalopram, this compound, and citalopram N-oxide in urine samples nih.gov. These methods highlight CE's versatility in resolving complex mixtures of chiral compounds.

Sample Preparation and Extraction Techniques for this compound Isolation

Effective isolation of this compound from complex matrices such as biological fluids is crucial for accurate analysis. Various extraction techniques are employed to achieve this.

Solid-Phase Extraction (SPE) is a widely adopted technique for sample preparation due to its efficiency, selectivity, and ability to concentrate analytes. C18 cartridges are frequently used for the extraction of citalopram and its metabolites, including this compound, from biological samples like saliva and plasma nih.govfabad.org.trresearchgate.netresearchgate.netnih.govbmuv.demdpi.comresearchgate.net. For example, SPE using Discovery C18 cartridges with a washing solvent of redistilled water containing formic acid (pH 3.5) has shown satisfactory results for the isolation of citalopram and desmethylcitalopram (B1219260) from saliva nih.govnih.govresearchgate.net. Another study utilized end-capped C18 cartridges for the extraction of various pharmaceuticals, including this compound, from wastewater effluent bmuv.de. SPE offers high recovery rates and is effective in removing interfering substances, making it a preferred method for sample clean-up nih.govfabad.org.trresearchgate.net.

Liquid-Liquid Extraction (LLE) is another established technique for isolating analytes from complex matrices. Dichloromethane has been identified as an effective solvent for the extraction of citalopram and desmethylcitalopram from saliva nih.govnih.govresearchgate.net. Similarly, a mixture of toluene (B28343) and isoamyl alcohol has been used for the extraction of citalopram and its enantiomers from plasma researchgate.net. While LLE can be effective, it often consumes larger volumes of organic solvents compared to SPE oup.com.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration in a single step. SPME has been applied for the extraction of various selective serotonin (B10506) reuptake inhibitors (SSRIs), including citalopram and its metabolites, from water samples science.gov. While direct applications of SPME specifically for this compound are less frequently detailed in the provided search results compared to SPE or LLE, SPME is recognized as a versatile technique for drug analysis in biological fluids nih.govoup.comresearchgate.netscience.govunige.chptfarm.pl.

Stereoselective Analytical Approaches for this compound Enantiomers

This compound, like its parent compound citalopram, can exist as enantiomers. Therefore, stereoselective analytical methods are essential for differentiating and quantifying these isomers.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) utilizing specialized chiral stationary phases (CSPs), is the cornerstone for enantioselective analysis of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. Examples include Chiralcel OD, Lux Cellulose-1, and Chirobiotic V columns, which have demonstrated efficacy in separating citalopram enantiomers and their metabolites researchgate.netnih.govresearchgate.netmdpi.comntnu.nodiva-portal.orgresearchgate.netnih.govresearchgate.netsigmaaldrich.comdntb.gov.ua. For instance, a Chiralcel OD-H column with a mobile phase of n-hexane/isopropanol/triethylamine has been used for the determination of enantiomeric purity of citalopram researchgate.netresearchgate.net. Macrocyclic glycopeptide-based columns, like Chirobiotic V, have also been successfully applied for the separation of citalopram and its demethylated metabolites in plasma researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com. These chiral chromatographic methods allow for the precise quantification of individual enantiomers, which is critical for understanding their differential pharmacological activities and pharmacokinetic profiles.

Compound List

this compound

Citalopram

Desmethylcitalopram (also referred to as N-desmethylcitalopram or demethylcitalopram)

Escitalopram

R-citalopram

S-citalopram

Citalopram N-oxide

Citalopram propionic acid

O-desmethylvenlafaxine

10,11-epoxycarbamazepine

Norfluoxetine

Venlafaxine

Fluoxetine

Sertraline

Mianserin

Vortioxetine

Amantadine

Apomorphine

Benserazide

Carbidopa

Donepezil

Entacapone

Galantamine

Pramipexole

Rasagiline

Rivastigmine

Ropinirole

Rotigotine

Safinamide

Selegiline

Carbamazepine

Diazepam

Paroxetine

Trazodone

Caffeine

Alprenolol

Citadiol

Protriptyline

Arotinolol

MDMA

N,N-dimethylamphetamine

Benzoin

Dextromethorphan

Cefepime

Lopidogrel

Clarithromycin

Mephenytoin

Sparteine

Amlodipine

Tramadol

Hydroxyzine

Verapamil

PZQ (Praziquantel)

Mirtazapine

Application of Chiral Additives in Mobile Phases and Derivatization Techniques

The enantioselective analysis of this compound, a key metabolite of the antidepressant Citalopram, necessitates sophisticated chromatographic techniques capable of resolving its stereoisomers. Two prominent strategies employed for this purpose involve the use of chiral additives in mobile phases and derivatization techniques.

Chiral Mobile Phase Additives (CMPA)

The chiral mobile phase additive (CMPA) technique is a valuable approach in High-Performance Liquid Chromatography (HPLC) for the direct enantioseparation of chiral compounds springernature.com. In this method, a chiral selector is dissolved in the mobile phase, which itself uses an achiral stationary phase. The chiral selector interacts with the analyte enantiomers, forming transient diastereomeric complexes that differ in their formation constants and distribution, thereby enabling separation springernature.com.

Cyclodextrins, particularly modified forms, have been widely investigated as chiral selectors in CMPA. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully employed as a chiral mobile phase additive in reversed-phase HPLC for the enantiomeric separation of Citalopram nih.gov. This method involved optimizing parameters such as the pH of the aqueous buffer, the concentration of the chiral additive, mobile phase composition (a mixture of aqueous buffer, methanol, and acetonitrile), and column temperature. A satisfactory resolution was achieved using a mobile phase with a specific volumetric ratio of these components at 25°C nih.gov.

Capillary Electrophoresis (CE) also benefits from chiral selectors added to the background electrolyte. For instance, beta-cyclodextrin (β-CD) sulfate has been utilized as a chiral selector in CE for the enantioselective separation of Citalopram and its main metabolites, including N-desmethylcitalopram and N,N-didesmethylcitalopram (this compound) researchgate.net. Optimization of parameters such as cyclodextrin concentration, buffer concentration, buffer pH, and capillary temperature was crucial for achieving effective separation researchgate.net. Similarly, maltose (B56501) has been used as a chiral additive in capillary zone electrophoresis for the enantioseparation of Citalopram enantiomers researchgate.net. The addition of β-cyclodextrin to the mobile phase has also been reported for the enantioseparation of Citalopram researchgate.net. Studies have also utilized Chirobiotic V columns for the separation of Citalopram and its metabolites, including this compound, with fluorescence detection nih.gov.

Derivatization Techniques

Chiral derivatization involves reacting the enantiomers of this compound with a chiral derivatization reagent (CDA) to form diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using conventional achiral chromatographic columns sigmaaldrich.com. This method can enhance sensitivity and selectivity, although it requires careful selection of the reagent and reaction conditions to avoid racemization sigmaaldrich.com.

One reported method for the enantioseparation of Citalopram metabolites, including this compound, involved pre-column chiral derivatization with (-)-(R)-1-(1-naphthyl) ethylisocyanate. The resulting diastereomers were then separated on a normal phase achiral column using fluorescence detection researchgate.net.

The general strategy of forming diastereomers through derivatization is well-established in chiral analysis. For example, a two-step derivatization process involving methylation followed by acetylation has been used to prepare proline enantiomers for GC analysis, demonstrating how derivatization can improve chromatographic properties and enable enantioseparation sigmaaldrich.com. Similarly, double derivatization with reagents like α-methoxyphenylacetic acid (MPA) is employed to determine the absolute configuration of enantiomers mdpi.com.

Data Table for Chiral Separation Methods

| Method Type | Chiral Selector/Additive | Stationary Phase (if applicable) | Mobile Phase Composition (if HPLC) | Detection | Key Metabolites Analyzed | LOD/LOQ (if specified) | Citation |

| HPLC (RP) | SBE-β-CD (CMPA) | Hedera ODS-2 C18 | Aqueous buffer (pH 2.5, 5 mM NaH₂PO₄, 12 mM SBE-β-CD) : Methanol : Acetonitrile (21:3:1 v/v/v) | UV | Citalopram | LOD: 0.070 µg/mL (R-CIT), 0.076 µg/mL (S-CIT) | nih.gov |

| CE | β-CD sulfate | N/A | Background electrolyte | UV/Fluorescence | Citalopram, N-desmethylcitalopram, N,N-didesmethylcitalopram (this compound) | LOQ: 7.5 ng/mL (this compound enantiomers) | researchgate.net, nih.gov |

| CE | Maltose (additive) | N/A | Running buffer | UV | Citalopram | Not specified | researchgate.net |

| HPLC | Chirobiotic V column | Chirobiotic V | Not specified | Fluorescence | Citalopram, Demethylcitalopram, this compound | LOQ: 7.5 ng/mL (this compound enantiomers) | nih.gov |

| HPLC | Chiralcel OD-H column | Chiralcel OD-H | n-Hexane/propane-2-ol/triethylamine (96:4:0.1 v/v/v) | UV | Citalopram | Not specified | researchgate.net |

| HPLC | Chiralcel OJ-H column | Chiralcel OJ-H | Ethanol-water-diethylamine (70:30:0.1 v/v/v) | UV | Escitalopram, (R)-enantiomer impurity | Not specified | researchgate.net |

| HPLC (Normal Phase) | Achiral column (after derivatization) | Achiral column | Not specified | Fluorescence | Citalopram, Demethylcitalopram, this compound | Not specified | researchgate.net |

Note: Direct quantitative data specifically for this compound using chiral additives in mobile phases is primarily found in studies analyzing Citalopram and its metabolites collectively. The table includes relevant findings.

Emerging Analytical Technologies for this compound Detection

The continuous evolution of analytical science drives the development of more sensitive, selective, and efficient methods for detecting and quantifying compounds like this compound. Emerging technologies aim to overcome limitations of traditional techniques, offering faster analysis times, reduced sample volumes, and improved detection limits, particularly crucial for complex biological matrices or trace-level environmental monitoring.

Electrochemical Sensor Development

Electrochemical sensing platforms represent a significant advancement in analytical chemistry, offering portability, cost-effectiveness, and high sensitivity mdpi.com. These sensors typically involve modifying an electrode surface with specific materials that interact with the target analyte, generating an electrical signal proportional to its concentration diva-portal.org.

Molecularly Imprinted Polymers (MIPs) and Nanocomposite Platforms

A key area in emerging electrochemical sensing is the development of sensors based on molecularly imprinted polymers (MIPs) combined with nanomaterials researchgate.netmdpi.com. MIPs are synthetic polymers engineered with specific recognition sites that mimic biological receptors, providing high selectivity for target molecules researchgate.netmdpi.com. When integrated with nanomaterials, such as carbon nanotubes, metal nanoparticles (e.g., gold nanoparticles), or metal oxides, these composite materials exhibit enhanced electrocatalytic activity, increased surface area, and improved conductivity, leading to superior sensor performance researchgate.netmdpi.commdpi.com.

For instance, a novel electrochemical sensor has been developed using a molecularly imprinted polymer nanocomposite platform for the determination of Citalopram, utilizing a MIP film on a hollow nickel nanosphere/[email protected] composite modified glassy carbon electrode (GCE). This sensor demonstrated high sensitivity and selectivity, with a limit of detection (LOD) of 0.042 µM researchgate.net. While this specific sensor targets Citalopram, the underlying principles of MIP-based nanocomposite electrochemical sensors are directly applicable to the analysis of its metabolites like this compound.

Other advancements include sensors utilizing chitosan (B1678972) nanoparticles and multiwalled carbon nanotubes (MWCNTs) for detecting specific compounds, achieving low detection limits and wide linear ranges mdpi.com. Similarly, gold nanoparticles embedded in silica (B1680970) structures (Au@SiO₂-APTES) have been synthesized to create electrochemical sensors for dopamine (B1211576), showcasing high selectivity and sensitivity through enhanced analyte-electrode interaction mdpi.com. These developments highlight the trend towards using tailored nanomaterial composites for creating highly specific and sensitive electrochemical detection systems for various analytes, including pharmaceuticals mdpi.commdpi.commdpi.com.

Electrochemical Techniques and Detection Principles

Electrochemical detection commonly employs techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) mdpi.commdpi.com. These methods measure changes in current or potential related to redox reactions of the analyte at the electrode surface mdpi.com. Amperometry and coulometry are specific types of electrolysis-based detection that offer different sensitivities and detection mechanisms amuzainc.com. The choice of electrode material (e.g., gold, platinum, carbon-based) and the applied potential are critical for achieving selective detection amuzainc.com. Electrochemical detection is known for its high sensitivity, capable of reaching the femtomole/L range depending on the analyte and matrix amuzainc.com.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Didemethylcitalopram in Animal Models

Relationship between Didemethylcitalopram Concentrations and Neurochemical Effects in Preclinical Models

Research into the specific neurochemical effects of this compound (DDCIT) and its relationship with its concentrations in preclinical models reveals a complex picture, largely characterized by its role as a metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). While citalopram's primary mechanism involves potent inhibition of serotonin reuptake, the neurochemical contributions of its metabolites, including this compound, are generally considered to be of lesser significance.

Studies indicate that this compound is present in lower plasma concentrations compared to its parent compound, citalopram. At steady-state conditions, the plasma concentrations of this compound are reported to be approximately one-tenth of those of citalopram fda.gov, or around 5-10% of the parent compound's levels researchgate.net. In preclinical animal models, variations in cytochrome P450 enzyme activity, particularly CYP2D6, can influence the disposition of this compound, with lower levels observed in animals exhibiting poor CYP2D6 metabolism nih.gov.

Regarding its direct neurochemical effects, this compound is generally characterized as having low or negligible activity in comparison to citalopram and its primary metabolite, desmethylcitalopram (B1219260) researchgate.netontosight.aidrugbank.com. While some literature suggests that metabolites like this compound may possess some serotonin (5-HT) reuptake inhibiting properties, this activity is significantly less potent than that of the parent drug nih.gov. The focus of much research concerning this compound has been on its metabolic interactions and, in some contexts, its potential cardiotoxic effects, rather than its direct impact on central neurochemical pathways globalcardiologyscienceandpractice.comoslomet.nonih.gov. Consequently, a direct, quantifiable relationship between specific concentrations of this compound and significant neurochemical modulations, such as the percentage of serotonin transporter inhibition, is not well-established in preclinical studies. The prevailing view is that the parent compounds, rather than their metabolites, are primarily responsible for the observed pharmacodynamic effects at therapeutic concentrations globalcardiologyscienceandpractice.comresearchgate.net.

This compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes. In in vitro studies using human liver microsomes, it exhibited competitive inhibition of S-mephenytoin 4'-hydroxylation, a substrate for CYP2C19, with a mean inhibition constant (Ki) of 7.7 µM nih.gov. This finding highlights a metabolic interaction but does not directly correlate with specific neurochemical effects in preclinical models.

The relative neurochemical potency and plasma concentrations of citalopram and its key metabolites are summarized below:

| Parameter | Citalopram | Desmethylcitalopram (DCIT) | This compound (DDCIT) |

| Serotonin Reuptake Inhibition Potency | High | Moderate | Low / Negligible |

| Relative Plasma Concentration (Steady State) | High | Moderate | Low |

Compound List:

Citalopram

Desmethylcitalopram (DCIT)

this compound (DDCIT)

Synthetic Approaches for Didemethylcitalopram and Its Stereoisomers

Chemical Synthesis Pathways for Didemethylcitalopram

Chemical synthesis of this compound can be approached either by building the molecule from simpler precursors or by chemically modifying citalopram (B1669093) itself.

The synthesis of this compound is often analogous to the synthesis of citalopram and its derivatives. These routes typically begin with a phthalide-based precursor. One common strategy involves the use of 5-cyanophthalide as a starting material. epo.org The synthesis proceeds through a double Grignard reaction to introduce the two key side groups onto the phthalide structure. nih.govgoogle.com

A general synthetic pathway can be outlined as follows:

Grignard Reactions: The process starts with a phthalide derivative, such as 5-bromophthalide or 5-cyanophthalide. epo.orgnih.gov Two successive Grignard reactions are performed. The first introduces the 4-fluorophenyl group, and the second adds a protected aminopropyl side chain. google.compatsnap.com Using a protected amine, such as in 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, prevents side reactions. researchgate.net

Cyclization: The resulting diol intermediate is then cyclized to form the characteristic dihydroisobenzofuran ring. This ring-closure is typically achieved under acidic conditions, for instance, using aqueous sulfuric acid or a mixture of acetic and hydrochloric acids. google.comgoogleapis.com

Deprotection: The final step involves the removal of the protecting group from the primary amine on the side chain to yield this compound.

An alternative and efficient synthesis involves the alkylation of a protected amine precursor with a suitable bromopropyl derivative to form the final compound. researchgate.netresearchgate.net

| Step | Description | Key Reagents |

| 1 | Double Grignard Reaction | 5-cyanophthalide, 4-fluorophenylmagnesium bromide, Protected aminopropylmagnesium chloride |

| 2 | Ring Closure (Cyclization) | Aqueous sulfuric acid, Thionyl chloride |

| 3 | Deprotection | Acidic or basic hydrolysis |

This compound is a chiral molecule, existing as (S)- and (R)-enantiomers. The development of methods to obtain enantiomerically pure forms is important for pharmacological and metabolic studies, as biological activity often resides in only one enantiomer. taylorandfrancis.com

Two primary strategies are employed for stereocontrolled synthesis:

Chiral Resolution: A common method involves synthesizing the racemic mixture of this compound and then separating the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a chirobiotic V column, has been successfully used to separate the enantiomers of citalopram and its demethylated metabolites, including this compound. nih.gov This analytical technique can be scaled up for preparative separation.

Asymmetric Synthesis: This approach aims to create only the desired enantiomer from the start. A chemoenzymatic process has been described for the synthesis of escitalopram (the (S)-enantiomer of citalopram). epo.org This process utilizes an enantioselective enzymatic deacylation of a key intermediate. epo.org Similar strategies can be adapted to produce chiral precursors for the synthesis of individual this compound enantiomers. By using an enantiopure diol intermediate, the synthesis can proceed to yield the corresponding enantiomerically pure final product. googleapis.com

| Method | Principle | Advantage |

| Chiral HPLC Resolution | Separation of a racemic mixture on a chiral stationary phase. nih.gov | Applicable to the final product; well-established technique. |

| Asymmetric Synthesis | Use of chiral catalysts or enzymes to create a specific stereoisomer. epo.org | More efficient; avoids loss of 50% of the material as the unwanted enantiomer. |

Enzymatic and Biocatalytic Synthesis Routes for this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often operating under mild conditions with high stereoselectivity. nih.govmdpi.com

In humans, citalopram is metabolized to demethylcitalopram and then to this compound primarily by cytochrome P450 (CYP) enzymes in the liver. taylorandfrancis.comnih.gov Specifically, CYP3A4, CYP2C19, and CYP2D6 are involved in the first demethylation step, while CYP2D6 exclusively catalyzes the second demethylation to form this compound. taylorandfrancis.com

Mimicking this biological process in a synthetic setting involves using isolated enzymes or whole-cell systems to perform the demethylation reaction in vitro. This approach, known as biocatalysis, can provide a direct route from citalopram or demethylcitalopram to this compound. While the use of P450 enzymes on a large scale can be challenging due to stability and cofactor requirements, they offer a highly specific method for this transformation. nih.gov The development of robust enzyme systems, potentially through protein engineering, could make this a viable synthetic route for producing metabolites of complex drugs. nih.govnih.gov Chemoenzymatic syntheses, which combine chemical and enzymatic steps, have been successfully applied to produce other antidepressants like duloxetine, demonstrating the potential of this approach in pharmaceutical manufacturing. nih.gov

Precursor-based Synthesis for Radiosynthesis and Isotopic Labeling for Research Applications

Isotopic labeling is a vital technique in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comwikipedia.org By replacing one or more atoms in a molecule with their isotope (e.g., replacing ¹H with ²H or ³H; ¹²C with ¹¹C or ¹⁴C), the molecule can be traced and quantified in biological systems. musechem.comtaylorandfrancis.com

For this compound, isotopic labeling is typically achieved by incorporating an isotope during the synthesis using a labeled precursor. The position of the label is chosen to be stable against metabolic loss and to facilitate detection.

Common Labeling Strategies:

Carbon-11 Labeling: For use in Positron Emission Tomography (PET) studies, a short-lived positron-emitting isotope like ¹¹C is incorporated. This is often done in the final step of the synthesis due to the isotope's short half-life. For amine-containing compounds, this can be achieved by alkylating a desmethyl precursor with a [¹¹C]alkyl halide.

Stable Isotope Labeling: For metabolic studies using mass spectrometry, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) are used. nih.gov A deuterated version, Didesmethylcitalopram-d4, is available as a reference standard, indicating that labeling on the propyl chain is a common strategy. nih.gov This can be accomplished by using a deuterated version of the aminopropyl Grignard reagent or a corresponding deuterated alkyl halide during the synthesis.

Carbon-14 or Tritium Labeling: These long-lived radioisotopes are used in quantitative whole-body autoradiography and in vitro binding assays. wikipedia.org The synthetic strategy involves using a precursor where the label is introduced early in the synthesis, followed by several steps to build the final molecule. beilstein-journals.org

| Isotope | Use | Precursor Example for Synthesis |

| ¹¹C | PET Imaging | [¹¹C]Methyl iodide (for N-methylation of a precursor) |

| ²H (Deuterium) | Mass Spectrometry, Pharmacokinetic studies | Deuterated 3-bromopropylamine |

| ¹³C / ¹⁵N | NMR, Mass Spectrometry | ¹³C- or ¹⁵N-labeled 5-cyanophthalide |

| ¹⁴C / ³H | ADME studies, Autoradiography | [¹⁴C] or [³H] labeled Grignard reagent or alkylating agent |

Future Directions in Didemethylcitalopram Research

Further Elucidation of Any Residual or Uncharacterized Pharmacological Activities

While didemethylcitalopram is generally considered to be less pharmacologically active than citalopram (B1669093) and its primary metabolite, desmethylcitalopram (B1219260), the full spectrum of its biological interactions is not yet completely understood. Future research will likely focus on identifying and characterizing any residual pharmacological activities that could contribute to the therapeutic or side-effect profile of citalopram, particularly in individuals who are poor metabolizers and may have higher concentrations of this metabolite.

Key areas for future investigation include:

Receptor Binding Affinity: Comprehensive screening of this compound against a wide panel of neurotransmitter receptors and transporters is warranted. While its affinity for the serotonin (B10506) transporter is known to be lower than that of citalopram, its potential interactions with other targets, including subtypes of serotonin, dopamine (B1211576), and norepinephrine (B1679862) receptors, should be systematically evaluated.

Ion Channel Modulation: Preliminary studies have suggested that metabolites of citalopram may have effects on cardiac ion channels. For instance, R-didemethylcitalopram has been observed to increase early repolarization at certain concentrations, while at higher concentrations, it increased late repolarization nih.gov. Further detailed electrophysiological studies are needed to fully characterize the effects of this compound on a variety of cardiac and neuronal ion channels to clarify its potential role in cardiotoxicity.

Neurosteroidogenesis: Both fluoxetine and its active metabolite norfluoxetine have been shown to modulate the levels of neurosteroids like allopregnanolone, which has implications for mood regulation wikipedia.org. Given the structural similarities, it is plausible that this compound could also influence neurosteroid pathways, a hypothesis that warrants investigation.

Long-term Neuroplastic Changes: The chronic effects of this compound on neuronal signaling pathways, gene expression, and synaptic plasticity are largely unknown. Future studies could employ advanced techniques such as transcriptomics and proteomics to uncover long-term molecular changes induced by this metabolite in relevant brain regions.

These investigations will be crucial in determining whether this compound is a truly inactive metabolite or if it possesses subtle but clinically relevant pharmacological properties.

Investigation of Novel Metabolic Enzymes and Undiscovered Pathways Involved in this compound Biotransformation

The biotransformation of citalopram to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a significant role in the conversion of desmethylcitalopram to this compound. However, the complete metabolic fate of this compound itself is not fully elucidated, and there may be undiscovered enzymes and pathways involved in its further breakdown and elimination.

Future research in this area should focus on:

Identification of Additional CYP and non-CYP Enzymes: While CYP2D6 is a key enzyme, the involvement of other CYP isoforms or even non-CYP enzymes like flavin-containing monooxygenases (FMOs) in the metabolism of this compound has not been exhaustively studied. In vitro studies using a panel of recombinant human enzymes could help identify other contributing catalysts.

Role of Monoamine Oxidases and Aldehyde Oxidases: The formation of the citalopram propionic acid derivative is thought to occur through the deamination of citalopram and its demethylated metabolites, a process involving monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase nih.gov. The specific contribution of these enzymes to the metabolism of this compound, particularly in tissues with low CYP activity like the brain, needs further clarification nih.gov.

Exploration of Conjugation Pathways: The extent to which this compound undergoes Phase II conjugation reactions, such as glucuronidation or sulfation, is not well-documented. Investigating these pathways is important for understanding the complete clearance mechanism of the metabolite.

Gut Microbiome Metabolism: The role of the gut microbiome in drug metabolism is a rapidly growing field of research. It is possible that intestinal bacteria could contribute to the biotransformation of this compound, and future studies could explore this using in vitro models with human fecal microflora and in vivo animal studies.

A more comprehensive understanding of this compound's metabolic pathways will provide a clearer picture of its disposition and potential for drug-drug interactions.

Development of Advanced Analytical Techniques for Ultra-Low Level Quantification and Real-Time Monitoring

Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. While current analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective, there is always a need for improvement, particularly in detecting very low concentrations and enabling real-time analysis.

Future advancements in analytical techniques could include:

Enhanced Sensitivity of LC-MS/MS: The development of next-generation mass spectrometers with improved ionization sources and detector technologies will enable the quantification of this compound at even lower concentrations than currently achievable. This would be particularly beneficial for studies in specific populations like pediatrics or for analyzing matrices with low drug concentrations, such as saliva or cerebrospinal fluid. The limit of detection for this compound in some current assays is around 2 ng/mL researchgate.net. Pushing this limit lower will allow for more detailed pharmacokinetic modeling.

Microfluidics and Lab-on-a-Chip Technologies: The integration of sample preparation and analysis on a single microfluidic device could lead to the development of portable and rapid point-of-care tests for this compound. This would facilitate real-time therapeutic drug monitoring and dose individualization.

Novel Biosensor Development: The creation of highly specific biosensors, potentially based on aptamers or molecularly imprinted polymers, could offer a new approach for the real-time detection of this compound without the need for extensive sample preparation and complex instrumentation.

These advanced analytical tools will provide researchers and clinicians with more precise data to understand the pharmacokinetics of this compound and its clinical implications.

Table 1: Current and Future Analytical Techniques for this compound Quantification

| Technique | Current Application | Future Direction |

|---|---|---|

| HPLC with UV Detection | Routine quantification in plasma and serum. | Limited due to lower sensitivity compared to MS. |

| LC-MS/MS | Gold standard for sensitive and specific quantification in various biological matrices. | Development of methods with even lower limits of detection (sub-ng/mL) and higher throughput. |

| UHPLC | Faster analysis times and improved resolution compared to conventional HPLC. | Further optimization of column chemistries and instrumentation for enhanced performance. |

| Microfluidics | Not yet in routine use for this compound. | Miniaturized systems for point-of-care testing and real-time monitoring. |

| Biosensors | Primarily in the research and development stage. | Highly selective and sensitive sensors for direct and continuous measurement in biological fluids. |

Application of Computational Modeling and In Silico Predictions for Molecular Interactions and Metabolic Fate

Computational modeling and in silico approaches are becoming increasingly valuable tools in pharmacology and drug development nih.gov. These methods can provide insights into the molecular interactions of this compound and predict its metabolic fate, thereby guiding further experimental research.

Future applications of computational modeling in this compound research include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction patterns of this compound with various biological targets, including neurotransmitter transporters, receptors, and metabolizing enzymes escholarship.orgescholarship.orgresearchgate.net. This can help to prioritize experimental validation of potential pharmacological activities.

Quantum Mechanical Calculations: Quantum mechanics can be employed to study the electronic properties of this compound and its reactivity, providing a deeper understanding of its metabolic transformation pathways and potential for forming reactive intermediates.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. These models can be used to predict its concentrations in different tissues and to explore the impact of genetic polymorphisms and drug-drug interactions on its pharmacokinetics.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on existing data to predict the metabolic fate of this compound and to identify potential novel metabolites nih.gov. These approaches can also aid in the development of predictive models for inter-individual variability in its formation and clearance.

The integration of these in silico tools will accelerate the pace of research and provide a more comprehensive, systems-level understanding of this compound's behavior in the body.

Exploration of this compound's Role in Mechanistic Pharmacogenomics and Inter-Individual Variability

It is well-established that genetic variations in drug-metabolizing enzymes can lead to significant inter-individual differences in drug response and side effects nih.gov. The formation of this compound is influenced by polymorphisms in genes encoding CYP enzymes, particularly CYP2D6 and CYP2C19 nih.gov. Future research in this area will aim to further elucidate the role of this compound in the context of pharmacogenomics.

Key research questions to be addressed include:

Impact of CYP2D6 and CYP2C19 Genotypes: While the influence of these genotypes on citalopram and desmethylcitalopram levels is well-studied, their specific impact on the steady-state concentrations of this compound needs more detailed investigation in large patient cohorts. There is considerable inter-individual variation in plasma concentrations of citalopram and its metabolites, which increases with dose, likely due to genetic factors researchgate.net.

Association with Clinical Outcomes: Future studies should explore the association between genetically determined levels of this compound and clinical outcomes, including therapeutic response, adverse drug reactions, and treatment discontinuation. This could help to identify patient subgroups for whom this metabolite may have particular clinical relevance.

Role of Transporter Gene Polymorphisms: The influence of genetic variations in drug transporters, such as ABCB1 (P-glycoprotein), on the distribution of this compound into the brain and other tissues is an area that warrants investigation.

Genome-Wide Association Studies (GWAS): GWAS can be employed to identify novel genetic markers associated with this compound formation and clearance, potentially uncovering new genes and pathways involved in its disposition nih.gov.

A deeper understanding of the pharmacogenomics of this compound will be a critical step towards the development of personalized treatment strategies for patients receiving citalopram, allowing for dose adjustments based on an individual's genetic makeup to optimize efficacy and minimize risks.

常见问题

Q. What guidelines should be followed when reporting negative or inconclusive results in this compound research?

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Methodological Answer : Obtain IACUC approval prior to studies. Justify sample sizes via power analysis to minimize animal use. Report anesthesia, euthanasia methods, and humane endpoints per AAALAC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。